Fialuridine 5'-Monophosphate
Overview
Description
Fialuridine 5’-Monophosphate is a phosphorylated derivative of the antiviral agent Fialuridine. It is a nucleoside analogue that has been investigated for its potential therapeutic applications, particularly in the treatment of hepatitis B virus infections. The compound is known for its ability to inhibit viral replication by incorporating into viral DNA, thereby causing chain termination.
Mechanism of Action
Target of Action
Fialuridine 5’-Monophosphate primarily targets the human equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 2 (TK2) . ENT1 is implicated in the mitochondrial transport of fialuridine , while TK2 is responsible for the phosphorylation of fialuridine into active triphosphate metabolites .
Mode of Action
Fialuridine 5’-Monophosphate interacts with its targets, ENT1 and TK2, leading to changes in the cell. The compound is transported into the mitochondria by ENT1 . Once inside, it is phosphorylated by TK2 into active triphosphate metabolites . These metabolites are then incorporated into mitochondrial DNA, leading to impaired DNA synthesis .
Biochemical Pathways
The biochemical pathways affected by Fialuridine 5’-Monophosphate involve the mitochondrial transport and DNA synthesis pathways. The compound’s interaction with ENT1 and TK2 disrupts the normal functioning of these pathways, leading to mitochondrial dysfunction . This dysfunction is suggested by a decrease in the expression of mtDNA-encoded genes .
Result of Action
The molecular and cellular effects of Fialuridine 5’-Monophosphate’s action include the formation of reactive oxygen species, lipid accumulation, and induction of apoptosis . These effects are a result of the compound’s interaction with its targets and its impact on mitochondrial function .
Action Environment
The action, efficacy, and stability of Fialuridine 5’-Monophosphate can be influenced by various environmental factors. For instance, the compound’s toxicity was only detectable after seven days of repeated exposure . This suggests that the duration of exposure can significantly impact the compound’s action.
Biochemical Analysis
Biochemical Properties
Fialuridine 5’-Monophosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be incorporated into the nascent DNA chain during in vitro DNA synthesis .
Cellular Effects
Fialuridine 5’-Monophosphate has profound effects on various types of cells and cellular processes. It influences cell function by interacting with DNA polymerase gamma, leading to a decrease in mitochondrial DNA (mtDNA) abundance and causing mitochondrial structural defects in cultured hepatoblasts .
Molecular Mechanism
The molecular mechanism of Fialuridine 5’-Monophosphate involves its binding interactions with biomolecules and changes in gene expression. It inhibits DNA polymerase gamma at sites of multiple adjacent analog incorporation . This inhibition leads to a decrease in mtDNA abundance and causes mitochondrial structural defects in cultured hepatoblasts .
Temporal Effects in Laboratory Settings
The effects of Fialuridine 5’-Monophosphate change over time in laboratory settings. It has been observed that Fialuridine toxicity is only detectable after 7 days of repeated exposure . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Fialuridine 5’-Monophosphate vary with different dosages in animal models. For instance, dose-dependent liver toxicity was detected in chimeric mice treated with Fialuridine 5’-Monophosphate for 14 days .
Metabolic Pathways
Fialuridine 5’-Monophosphate is involved in several metabolic pathways. It interacts with enzymes such as thymidine kinase 2 (TK2), which is crucial for its phosphorylation into the active triphosphate metabolites .
Transport and Distribution
Fialuridine 5’-Monophosphate is transported and distributed within cells and tissues. The human equilibrative nucleoside transporter 1 (ENT1) is implicated in the mitochondrial transport of Fialuridine 5’-Monophosphate .
Subcellular Localization
The subcellular localization of Fialuridine 5’-Monophosphate is primarily in the mitochondria, where it exerts its effects . Its activity or function could be influenced by its localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fialuridine 5’-Monophosphate can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of Fialuridine using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the monophosphate ester.
Industrial Production Methods: Industrial production of Fialuridine 5’-Monophosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Fialuridine 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside analogues, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Fialuridine 5’-Monophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical method development and validation.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against hepatitis B virus.
Industry: Utilized in the production of nucleoside analogues and as a biochemical tool in research.
Comparison with Similar Compounds
Fialuridine: The parent compound of Fialuridine 5’-Monophosphate, also a nucleoside analogue with antiviral properties.
Ganciclovir: Another nucleoside analogue used to treat viral infections.
Acyclovir: A nucleoside analogue used primarily for herpes virus infections.
Uniqueness: Fialuridine 5’-Monophosphate is unique due to its specific mechanism of action involving the incorporation into viral DNA and subsequent chain termination. This property makes it particularly effective against hepatitis B virus, distinguishing it from other nucleoside analogues that may have different targets or mechanisms.
Properties
IUPAC Name |
[(2R,3S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN2O8P/c10-5-6(14)4(2-20-22(17,18)19)21-8(5)13-1-3(11)7(15)12-9(13)16/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIRJOIEMCOPIZ-TZLAVLDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)COP(=O)(O)O)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912421 | |
Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99891-31-3 | |
Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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